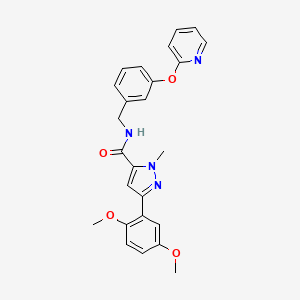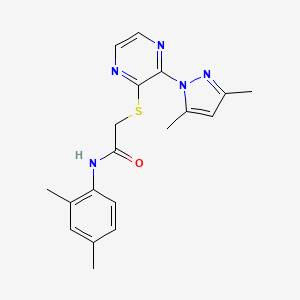
2-(ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 2-(ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It may also inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. It may also be useful in studying the mechanism of action of certain enzymes involved in the inflammatory response. However, one of the limitations is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of lab experiments.
Direcciones Futuras
There are several future directions for further research on 2-(ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide. One area of research includes further studies on its mechanism of action, which may provide insights into its potential applications in the field of medicine. Another area of research includes the development of more efficient synthesis methods for this compound, which may make it more accessible for further research. Additionally, further studies on its potential as an anti-cancer and anti-inflammatory agent may lead to the development of new drugs for the treatment of these diseases.
Métodos De Síntesis
The synthesis of 2-(ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide has been reported using various methods. One of the methods involves the reaction of 2-cyano-3-(ethylsulfanyl)pyridine with N-phenylazetidine-2,3-dione in the presence of a base such as sodium hydride. The resulting compound is then treated with 4-chloronicotinoyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
2-(ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide has been studied for its potential applications in the field of medicine. One of the research areas includes its use as an anti-cancer agent. Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
Propiedades
IUPAC Name |
2-ethylsulfanyl-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-2-23-15-10-12(8-9-18-15)16(21)19-14-11-20(17(14)22)13-6-4-3-5-7-13/h3-10,14H,2,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWBORZJMDQYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=CC(=C1)C(=O)NC2CN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(Z)-2-Cyano-N-(furan-2-ylmethyl)-3-[3-methoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]prop-2-enamide](/img/structure/B2615511.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclopentyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2615512.png)

methanone](/img/structure/B2615514.png)
![N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2615515.png)

